Iotrolan is a non-ionic, hexaiodinated, water-soluble contrast agent. [, , ] It belongs to a class of compounds known as dimers, characterized by two triiodobenzene rings linked together. [, , , ] This structural feature distinguishes it from monomeric contrast agents, which possess only one triiodobenzene ring. Iotrolan is recognized for its low osmolality, approaching that of blood and cerebrospinal fluid, a property attributed to its dimeric structure. [, , , , ] This near-isotonicity is a key factor contributing to its favorable safety profile in various applications.
Iotrolan's molecular structure comprises two triiodobenzene rings connected by a linker, classifying it as a dimeric contrast agent. [, , , ] Its chemical formula is C37H48I6N6O18. [] This structure contributes to its low osmolality, making it nearly isotonic to blood and cerebrospinal fluid. [, , , , ] Notably, Iotrolan lacks the 2-deoxy-glucose structure found in other contrast agents like Metrizamide, potentially impacting its mechanism of action. []
Iotrolan, also known by its trade name Isovist, is classified as an iodine-containing radiocontrast agent. It is primarily used to enhance the visibility of internal structures during imaging procedures such as X-rays and computed tomography (CT) scans. The compound is particularly effective in imaging the central nervous system and vascular structures due to its high iodine content, which significantly improves X-ray absorption .
The synthesis of Iotrolan involves several key steps rooted in organic chemistry. The process typically begins with the reaction of isophthalic acid derivatives with iodine-containing reagents. A notable synthetic route includes:
This multi-step synthesis results in a compound that contains multiple diastereomers due to the use of racemic mixtures during the reaction phases.
Iotrolan participates in various chemical reactions typical for iodine-containing compounds. Key reactions include:
The mechanism by which Iotrolan enhances imaging involves its ability to absorb X-rays due to the high atomic number of iodine. When injected into the bloodstream or cerebrospinal fluid, it increases the contrast between different tissues during imaging procedures. This property allows for clearer visualization of anatomical structures and pathological conditions .
Pharmacokinetically, Iotrolan exhibits negligible protein binding and is primarily excreted via the kidneys (approximately 99%), which is crucial for minimizing systemic exposure and potential toxicity .
Iotrolan possesses several notable physical and chemical properties:
These properties are critical for ensuring that Iotrolan can be safely administered while providing optimal imaging results.
Iotrolan's primary application lies in medical imaging:
Iotrolan (marketed as Isovist® or Iotrol®) represents a paradigm shift in iodinated contrast media (ICM) design through its deliberate construction as a non-ionic dimeric molecule. This architectural innovation directly addressed fundamental limitations of earlier contrast agents. Preceding monomers—whether ionic (e.g., diatrizoate) or non-ionic (e.g., iohexol, iopamidol)—delivered six iodine atoms per molecule, essential for X-ray attenuation. However, their relatively low molecular weight inherently resulted in high osmolality solutions when concentrated to clinically useful iodine levels (typically 300-400 mg I/mL). This high osmolality, often 5-8 times that of blood plasma, was intrinsically linked to numerous adverse physiological reactions, including pain on injection, endothelial damage, hemodynamic disturbances, and nephrotoxicity [6] [7].
Iotrolan's dimeric structure ingeniously doubles the iodine payload per molecule. The chemical entity, 5,5'-(N,N'-Dimethylmalonyldiimino)bis(2,4,6-triiodo-1,3-benzenedicarboxylic acid bis[(2,3-dihydroxypropyl)amide]), incorporates twelve iodine atoms within two covalently linked triiodinated benzene rings, each bearing highly hydrophilic substituents [2]. This design achieves a critical objective: delivering double the radiopaque iodine while only approximately doubling the molecular weight compared to monomers. Consequently, for a given iodine concentration, the number of dissolved particles in solution is halved compared to monomeric agents. This directly translates to a dramatic reduction in osmolality. Iotrolan solutions achieve iso-osmolality with blood plasma (~290 mOsm/kg H₂O) at clinically relevant concentrations (e.g., 240-300 mg I/mL), a feat impossible for ionic or non-ionic monomers [3] [7]. This iso-osmolar characteristic fundamentally underlies its improved systemic and neural biocompatibility profile. Table 1 compares key properties of ICM classes.
Table 1: Fundamental Properties of Major Iodinated Contrast Media Classes
Class | Example Agents | Iodine Atoms/Molecule | Osmolality (300 mgI/mL vs Plasma) | Relative Viscosity | Primary Toxicity Driver |
---|---|---|---|---|---|
Ionic Monomer | Diatrizoate, Iothalamate | 3 (Dissociates → 2 ions) | Very High (≈1500-2000 mOsm/kg) | Low | High Osmolality |
Non-Ionic Monomer | Iohexol, Iopamidol | 3 | Moderate High (≈600-700 mOsm/kg) | Low-Moderate | Moderate Osmolality |
Ionic Dimer | Ioxaglate | 6 (Dissociates → 2 ions) | Low (≈600 mOsm/kg) | Moderate | Chemotoxicity/Ionic Charge |
Non-Ionic Dimer | Iotrolan, Iodixanol | 12 | Iso-Osmolar (≈290 mOsm/kg) | High | Chemotoxicity/Viscosity |
The core brilliance of iotrolan lies not just in dimerization, but in the precise chemical linkage between its two triiodinated benzene rings and the nature of the hydrophilic solubilizing groups. The chosen linker is a malonyl diimide group (-CO-CH₂-CO-
), forming a -CON(CH₃)-CO-CH₂-CO-N(CH₃)CO-
bridge between the 5-position carboxyl groups of each benzene ring [2] [6]. This linkage was selected for several critical reasons:
-CO-NR-CO-
) is highly stable under physiological conditions, preventing the dimer from breaking down into potentially more toxic monomeric units in vivo.N,N'-Dimethyl
groups on the imide nitrogen minimize steric clashes between the bulky triiodinated rings and the linker itself, contributing to overall molecular stability and synthetic accessibility.-CONH-
) and the two terminal hydroxyl groups per chain form an extensive, energetically favorable hydration shell around the hydrophobic iodinated core. This is essential for high water solubility.The synthesis of iotrolan is a multi-step organic process, typically starting from 5-nitroisophthalic acid derivatives. Key stages involve:
N,N'-Dimethylmalonamide
(or equivalent synthon) to form the central malonyl diimide bridge.Achieving iso-osmolality was a primary design goal for iotrolan, particularly given its intended use in sensitive neural compartments like the intrathecal space and the potential for intravascular use near the blood-brain barrier (BBB). The dimeric architecture is the foundation for this achievement, as previously explained. However, formulating a clinically useful contrast medium requires balancing multiple physicochemical properties:
Table 2: Physicochemical Properties Influencing Neural Tissue Compatibility
Property | Ionic Monomer (e.g., Diatrizoate) | Non-Ionic Monomer (e.g., Iohexol) | Non-Ionic Dimer (Iotrolan) | Impact on Neural Tissue |
---|---|---|---|---|
Osmolality (300 mgI/mL) | Very High (≈1500-2000) | Moderate High (≈600-700) | Iso-Osmolar (≈290) | Hyperosmolality shrinks cells, disrupts BBB/BCB. Iso-osmolality minimizes osmotic stress. |
Ionic Charge | Yes (Anionic) | No | No | Ionic charge increases chemotoxicity, neuroexcitation risk, and interactions with membranes. |
Viscosity (cP @ 37°C) | Low (≈5) | Low-Moderate (≈6-8) | High (≈8-12) | High viscosity slows dispersion, potentially causing localized concentrations and discomfort. |
Hydrophilicity | Moderate | High | Very High | High hydrophilicity reduces membrane interaction and cellular uptake, lowering chemotoxicity. |
Molecular Weight | Low (≈600-800 Da) | Moderate (≈700-900 Da) | High (≈1600 Da) | Larger size slows diffusion, may reduce passage through some barriers; contributes to viscosity. |
The molecular design of iotrolan represents a sophisticated compromise. Its dimeric non-ionic structure achieves the critical goal of blood and CSF iso-osmolality, dramatically reducing osmotic stress-related toxicity. Simultaneously, its optimized hydrophilic shell minimizes ionic and chemotoxic interactions. While high viscosity remains a functional limitation, it is a consequence of the high iodine payload and molecular size necessary for achieving iso-osmolality. The success of iotrolan, particularly in neuroimaging and intrathecal applications where osmotic safety is paramount, validates this design philosophy and paved the way for other dimeric agents like iodixanol (Visipaque®) used primarily in vascular imaging [6] [7] [8]. Future advancements may explore nanoparticulate carriers or novel molecular scaffolds to further decouple high iodine content from high viscosity while maintaining biocompatibility.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7